对苯醌,2-(羟甲基)-5-甲基-

描述

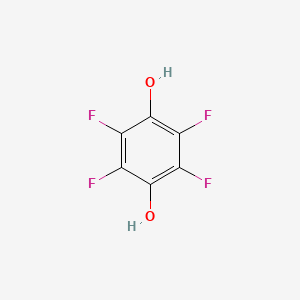

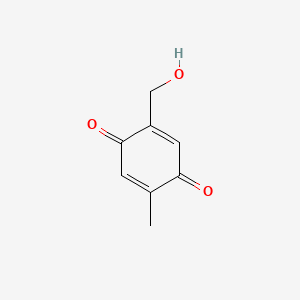

The compound "p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-" is a derivative of p-benzoquinone, which is a well-known organic compound with a quinone structure. The presence of a hydroxymethyl group at the second position and a methyl group at the fifth position distinguishes it from the parent compound and contributes to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of derivatives of p-benzoquinone often involves multi-step reactions starting from simpler aromatic compounds. For instance, a two-step synthesis of a related compound, 2-(9-Hydroxynonyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone, was achieved from commercially available 3,4,5-trimethoxytoluene, which was first converted to a dimethoxy methyl benzoquinone and then alkylated with 10-hydroxydecanoic acid . Another synthesis approach for a hydroxymethyl methyl benzoquinone derivative involved a sequence starting from tetramethoxytoluene, proceeding through chloromethylation, oxidation, reduction, and a final oxidation step . These methods demonstrate the complexity and versatility of synthetic routes to such compounds.

Molecular Structure Analysis

The molecular structure of p-benzoquinone derivatives is influenced by the substituents attached to the quinone ring. In a study of substituted phenylamine alpha-OMe- and alpha-OH-p-benzoquinone derivatives, the electronic properties were analyzed, showing that the presence of different substituents can significantly affect the reduction potentials and electronic behavior of the compounds . The molecular structure is also crucial in determining the reactivity and interaction of the quinone with other molecules.

Chemical Reactions Analysis

The reactivity of p-benzoquinone derivatives is highly dependent on the substituents and the reaction conditions. For example, the 5-methyl group in 2-hydroxy-5-methyl-[1,4]-benzoquinone exhibits different reactivity based on the pH of the medium, acting as a carbenium equivalent under acidic conditions and as a carbanion equivalent under basic conditions . This dual reactivity allows for a variety of chemical transformations, including hetero-Diels-Alder reactions and Michael additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-benzoquinone derivatives are closely related to their molecular structure. The presence of methoxy and hydroxymethyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone involved a methylation reaction that yielded a yellow needle crystal with a specific melting point range . The electronic absorption spectra and other spectroscopic properties are also influenced by the molecular structure, as seen in the study of a novel benzoquinone derivative, where DFT calculations and spectroscopic analysis provided insights into the electronic structure and properties .

科学研究应用

抗肿瘤应用

该化合物的一个主要应用,特别是在其衍生物 RH1(2,5-二氮杂环丁基-3-(羟甲基)-6-甲基-1,4-苯醌)形式中,是一种生物还原性抗肿瘤剂。RH1 被 NAD(P)H 醌氧化还原酶 1 (NQO1) 激活,并对肿瘤表现出细胞毒性,表明其在癌症治疗中的潜力。发现它通过激活 c-Jun N 端激酶引起线粒体介导的细胞凋亡,表明其抗癌活性的机制 (Park 等人,2011 年)。

化学合成与稳定性

该化合物还在化学合成和稳定性研究中得到应用。例如,通过 HPLC 分析对其稳定性和溶液行为进行了分析,揭示了其水稳定性和反应性,这对于其在药物制剂中的使用至关重要 (Cheung 等人,2001 年)。此外,其在聚酮类天然产物的取代酮吡喃糖亚基的立体选择性合成中的作用突出了其在有机合成中的重要性 (Marshall 和 Yanik,2000 年)。

药效学特性

RH1 的药效学特性已得到广泛评估,显示了其作为 DNA 烷化剂的潜力及其被 NQO1 激活。此类研究对于了解其作用机制和优化其在临床试验中的治疗效果至关重要 (Ward 等人,2005 年)。

环境和生物影响

此外,该化合物已被研究其在水的光化学氧化中的作用,提供了对其环境行为和潜在影响的见解。此类研究可以为其在工业和制药环境中的安全使用和处置提供信息 (Pochon 等人,2002 年)。

安全和危害

未来方向

Hydroxylated quinones that have one or more hydroxy groups attached directly to the quinone moiety are found in nature in great variety. As most of them exhibit interesting biological activity, there are an increasing number of publications annually about their isolation, characterization, and their synthesis in the laboratory .

属性

IUPAC Name |

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMPZMNGFXUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193840 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

CAS RN |

40870-52-8 | |

| Record name | 4-Hydroxymethyltoluquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMETHYLTOLUQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。